

# Menthyl Anthranilate: A Technical Guide to its Discovery and Scientific Evolution

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## Compound of Interest

Compound Name: Menthyl anthranilate

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## Introduction

**Menthyl anthranilate**, a key active ingredient in modern sunscreens, possesses a rich history rooted in early 20th-century organic chemistry. This technical guide provides an in-depth exploration of its discovery, historical research, and the scientific principles underpinning its function as a UV-A absorber. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cosmetic science.

## Historical Discovery and Key Research

The first documented synthesis of **menthyl anthranilate** is attributed to H. G. Rule and W. E. MacGillivray in their 1929 publication in the Journal of the Chemical Society.<sup>[1]</sup> Their work, part of a broader investigation into optical activity, laid the foundational chemistry for this important ester. A decade later, in 1939, Marion Scott Carpenter, working for Givaudan-Delawanna, Inc., was granted a U.S. patent for the preparation of **menthyl anthranilate** and its application in "sun tan cream." This patent highlighted its superior capacity to absorb actinic rays compared to other compounds of the era, marking its formal entry into the field of cosmetic science and sun protection.

## Physicochemical Properties

**Menthyl anthranilate** is a colorless to pale yellow oil characterized by a distinct bluish fluorescence. Its physical and chemical properties have been documented across various studies.

Property	Value	Reference
Molecular Formula	C <sub>17</sub> H <sub>25</sub> NO <sub>2</sub>	
Molecular Weight	275.39 g/mol	
Boiling Point	177-179 °C at 3 mmHg	U.S. Patent 2,170,185
Density	~1.037 g/cm <sup>3</sup> at 35 °C	U.S. Patent 2,170,185
UV Absorption Maxima (in Ethanol)	220 nm, 249 nm, 340 nm	[2]
Fluorescence Emission Maximum (in Ethanol)	390-405 nm	[2]

## Photophysical Properties and Mechanism of UV Absorption

The efficacy of **menthyl anthranilate** as a sunscreen agent lies in its photophysical properties. Upon absorbing UV-A radiation, the molecule is promoted to an excited singlet state (S<sub>1</sub>). From this state, it can undergo several deactivation processes, including fluorescence and intersystem crossing to a triplet state (T<sub>1</sub>). The triplet state of **menthyl anthranilate** is known to interact with molecular oxygen, leading to the formation of singlet oxygen, a reactive oxygen species.[3]

Photophysical Parameter (in Ethanol)	Value	Reference
Fluorescence Quantum Yield ( $\Phi_f$ )	$0.64 \pm 0.06$	[2]
Intersystem Crossing Quantum Yield ( $\Phi_{ISC}$ )	0.34	[4]
Triplet State Lifetime ( $\tau_T$ )	26-200 $\mu$ s (solvent dependent)	[2]
Singlet Oxygen Quantum Yield ( $\Phi_\Delta$ )	0.12	[3]

## Photochemical Signaling Pathway

The following diagram illustrates the key steps in the photochemical process of **menthyl anthranilate** upon UV-A absorption.

Caption: Photochemical pathway of **menthyl anthranilate** upon UV-A absorption.

## Experimental Protocols

### Synthesis of Menthyl Anthranilate (General Historical Method)

The early synthesis of **menthyl anthranilate** likely involved a direct esterification reaction between anthranilic acid and menthol, catalyzed by a strong acid. While the full details of the 1929 protocol by Rule and MacGillivray are not readily available, a general procedure for such a reaction is as follows:

Materials:

- Anthranilic acid
- l-Menthol
- Concentrated sulfuric acid (catalyst)

- Toluene (or another suitable solvent for azeotropic removal of water)
- Sodium bicarbonate solution (for neutralization)
- Anhydrous magnesium sulfate (for drying)

#### Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve anthranilic acid and a molar excess of l-menthol in toluene.
- Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
- Heat the mixture to reflux. The water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap.
- Monitor the reaction progress by observing the amount of water collected.
- Once the reaction is complete, cool the mixture to room temperature.
- Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst, followed by washing with water.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the mixture and remove the solvent under reduced pressure to yield the crude **menthyl anthranilate**.
- Purify the product by vacuum distillation.

## Synthesis according to M. S. Carpenter (1939 Patent)

The method described in U.S. Patent 2,170,185 provides a more industrial approach to the synthesis, focusing on transesterification to avoid the dehydration of menthol that can occur under harsh acidic conditions.

#### Materials:

- Sodium

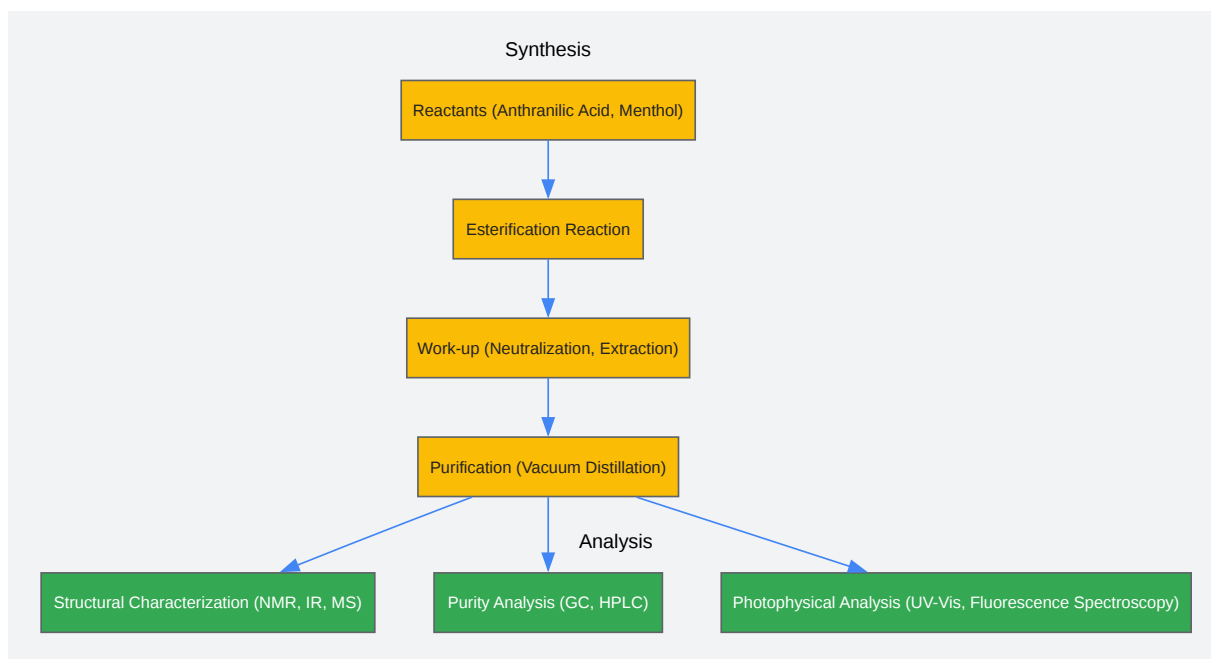
- Anhydrous methanol
- l-Menthol
- Methyl anthranilate

Procedure:

- React sodium metal with anhydrous methanol to prepare a solution of sodium methoxide.
- Add l-menthol to this solution.
- Heat the mixture and add methyl anthranilate.
- Heat the mixture under reduced pressure to distill off the methanol.
- Increase the temperature to distill and collect the **menthyl anthranilate** product.

## Experimental Workflow: Synthesis and Analysis

The following diagram outlines a general workflow for the synthesis and subsequent analysis of a sunscreen active ingredient like **menthyl anthranilate**.



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